molecular formula C16H19NO2 B088634 Benzyl-(3,4-dimethoxy-benzyl)-amine CAS No. 13174-24-8

Benzyl-(3,4-dimethoxy-benzyl)-amine

Cat. No.: B088634
CAS No.: 13174-24-8
M. Wt: 257.33 g/mol
InChI Key: JUVDVCSGIUHGPB-UHFFFAOYSA-N
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Description

Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).

  • N-Protecting Reagent in Chemistry : this compound-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).

  • Amination of Benzyl Alcohols : this compound derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).

Pharmaceutical Applications

  • Drug Discovery Intermediate : Certain derivatives of this compound, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).

  • Antituberculosis Agents : Derivatives of this compound have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).

Other Applications

  • Catalytic Processes : Compounds related to this compound have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

  • C-H Bond Amination : this compound derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVDVCSGIUHGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzylamine (3.94 mL, 36 mmol) and 4,3-dimethoxybenzaldehyde (5.0 g, 30 mmol) in chloroform (120 mL), was added sodium triacetoxyborohydride (9.53 g, 45 mmol). The mixture was stirred at rt for 18 hrs prior to addition of saturated NaHCO3. The organic phase was separated and the aqueous phase extracted with chloroform. The combined extracts were washed with brine, dried over MgSO4 and evaporated to afford the crude product. Purification by flash column chromatography afforded the title compound as a pale yellow oil (5.47 g, 71%). 1H NMR (270 MHz, CDCl3) δ 3.74 (2H, s), 3.80 (2H, s), 3.86 (3H, s), 3.88 (3H, s), 6.80-6.89 (3H, m), 7.22-7.34 (5H, m); HRMS (ESI+) calcd. for C16H20NO2 (M++H) 258.1489, found 258.1478; LC/MS (ES+) tr=0.79 min, m/z 258.2 (M++H).
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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